molecular formula C23H26N4O5 B2878905 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 921543-75-1

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2878905
CAS No.: 921543-75-1
M. Wt: 438.484
InChI Key: ZNEXLQLLVAFFRY-UHFFFAOYSA-N
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Description

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide features a pyrido[3,2-d]pyrimidine core substituted with a benzodioxole methyl group at position 3 and an N,N-diisopropylacetamide moiety at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fused pyrimidine systems .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-14(2)27(15(3)4)20(28)12-25-17-6-5-9-24-21(17)22(29)26(23(25)30)11-16-7-8-18-19(10-16)32-13-31-18/h5-10,14-15H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEXLQLLVAFFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7. Therefore, it can be inferred that this compound may also target similar cell lines.

Biochemical Pathways

Similar compounds have been shown to affect cell cycle progression and induce apoptosis, suggesting that this compound may also affect similar pathways.

Result of Action

Similar compounds have shown potent growth inhibition properties against human cancer cell lines. Therefore, it can be inferred that this compound may also have similar effects.

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a complex organic molecule with potential biological activities. Its unique structure incorporates a benzo[d][1,3]dioxole moiety and a pyrido[3,2-d]pyrimidine core, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₉H₂₃N₃O₈
Molecular Weight 397.41 g/mol
IUPAC Name This compound
InChI Key [InChI Key here]

The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrido[3,2-d]pyrimidine core may participate in hydrogen bonding with active sites of enzymes or receptors. This dual interaction mechanism enhances the binding affinity and specificity of the compound towards its biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrido[3,2-d]pyrimidines showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Similar structures have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders .

Case Studies

  • Study on Anticancer Activity :
    • A derivative of the compound was evaluated for its cytotoxicity against MCF-7 cells. The results indicated a potent inhibition of cell proliferation with an IC50 value of 27.3 μM .
  • Enzyme Interaction Study :
    • Another study focused on the inhibition of AChE by compounds related to our target molecule. The findings suggested that these compounds could serve as potential therapeutic agents for Alzheimer's disease due to their effective inhibition of AChE .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

a) Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
  • Compound 3f (): Replaces the pyrido ring with a thieno[3,2-d]pyrimidine core. The addition of a phosphonic acid group further increases polarity, which may improve solubility but reduce cellular uptake compared to the target compound .
  • Key Difference: Thieno-based analogues (e.g., 3f, MW 457.14) exhibit lower molecular weights and higher polarity due to the phosphonic acid group, whereas the pyrido core in the target compound likely enhances π-π stacking interactions in biological targets .
b) Pyrimidine Derivatives with Varied Substituents
  • Example 122 (): Features a pyrimidine core with an indazolylamino group and an isopropylacetamide side chain (MW 501). The indazole moiety may confer enhanced hydrogen-bonding capabilities, while the absence of a benzodioxole group reduces lipophilicity compared to the target compound .

Substituent Analysis

a) Benzodioxole Methyl Group
  • Target Compound : The benzodioxole methyl group at position 3 is shared with D-19 (), a pyrrole-3-carboxamide derivative. This substituent is associated with improved metabolic stability due to the electron-rich dioxole ring, which may resist oxidative degradation .
  • F521-0221 (): Retains the pyrido[3,2-d]pyrimidine core but replaces the diisopropylacetamide with a 4-fluorobenzyl group (MW 462.44). The fluorine atom may enhance binding affinity through electronegative effects, though the benzyl group could increase steric hindrance compared to the target’s diisopropyl moiety .
b) Acetamide Side Chains
  • Target vs.
  • Example 122 : Uses a simpler isopropylacetamide, lacking the branched diisopropyl groups, which may reduce steric bulk and improve synthetic accessibility .

Data Table: Key Comparative Metrics

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrido[3,2-d]pyrimidine Benzodioxole methyl, N,N-diisopropylacetamide ~503 (estimated) High lipophilicity, metabolic stability
3f () Thieno[3,2-d]pyrimidine Phosphonic acid 457.14 High polarity, potential solubility
Example 122 () Pyrimidine Indazolylamino, isopropylacetamide 501.00 Hydrogen-bonding capability
D-19 () Pyrrole Benzodioxole methyl, carboxamide ~450 (estimated) Metabolic stability
F521-0221 () Pyrido[3,2-d]pyrimidine 4-Fluorobenzyl acetamide 462.44 Electronegative substituent

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